molecular formula C22H15ClN4O4 B2443507 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207050-30-3

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2443507
CAS No.: 1207050-30-3
M. Wt: 434.84
InChI Key: DBPUKJMKWLUXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15ClN4O4 and its molecular weight is 434.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that incorporates an oxadiazole moiety. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

\text{Molecular Formula C 19}H_{16}ClN_{3}O_{3}}

Key Features:

  • Contains a quinazoline core.
  • Incorporates a furan ring and a chlorophenyl substituent.
  • Features an oxadiazole group known for its biological relevance.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer treatment. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it was tested against several NCI cancer cell lines with notable growth inhibition percentages:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation through mechanisms that require further elucidation .

Antimicrobial Activity

The incorporation of the oxadiazole group has been linked to enhanced antimicrobial properties. Studies indicate that quinazoline derivatives exhibit significant activity against various bacterial strains:

Bacterial StrainActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

This antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential enzymes .

Anti-inflammatory Properties

Quinazoline derivatives have been reported to possess anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting cytokine release and reducing inflammation in vitro and in vivo models.

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The oxadiazole moiety may influence ROS levels, contributing to its anticancer properties.
  • Cell Cycle Arrest : Evidence suggests that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of related compounds:

  • A study demonstrated that a similar quinazoline derivative significantly reduced tumor size in xenograft models.
  • Another research highlighted the synergistic effects when combined with existing chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines.

Properties

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-17-9-3-1-7-15(17)20-24-19(31-25-20)13-26-18-10-4-2-8-16(18)21(28)27(22(26)29)12-14-6-5-11-30-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPUKJMKWLUXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=CC=C4Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.